molecular formula C7H6N6O2 B2639353 2,4-Diaminopteridine-6-carboxylic acid CAS No. 716-74-5

2,4-Diaminopteridine-6-carboxylic acid

Cat. No. B2639353
CAS RN: 716-74-5
M. Wt: 206.165
InChI Key: CXVOUUFGXQVMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Diaminopteridine-6-carboxylic acid” is a chemical compound with the molecular formula C7H6N6O2 and a molecular weight of 206.16 . It is a solid substance that ranges in color from yellow to dark yellow .


Synthesis Analysis

The synthesis of 2,4-Diaminopteridine-6-carboxylic acid and its derivatives has been achieved through nucleophilic displacement reactions at the side chain of 6-bromomethyl-2,4-diaminopteridine . Acid and base hydrolyses allow easy conversion of the 2,4-diaminopteridines into the corresponding pterins .


Molecular Structure Analysis

The molecular structure of 2,4-Diaminopteridine-6-carboxylic acid contains a total of 22 bonds. There are 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aromatic), 2 primary amines (aromatic), 1 hydroxyl group, and 1 Pyrimidine .


Physical And Chemical Properties Analysis

2,4-Diaminopteridine-6-carboxylic acid is slightly soluble in DMSO . It is a solid substance that ranges in color from yellow to dark yellow . It is hygroscopic .

Future Directions

The novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .

Mechanism of Action

2,4-Diaminopteridine-6-carboxylic acid: primarily targets dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the folate cycle, which is crucial for nucleotide synthesis and cell growth. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate (THF), a key cofactor in one-carbon metabolism.

Action Environment

    The compound’s efficacy may vary with pH changes in different tissues. Light exposure, temperature, and oxidative stress can affect stability.

properties

IUPAC Name

2,4-diaminopteridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6O2/c8-4-3-5(13-7(9)12-4)10-1-2(11-3)6(14)15/h1H,(H,14,15)(H4,8,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVOUUFGXQVMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diaminopteridine-6-carboxylic acid

Q & A

Q1: What is the significance of 2,4-Diaminopteridine-6-carboxylic acid in pharmaceutical analysis?

A: 2,4-Diaminopteridine-6-carboxylic acid plays a crucial role in the analysis of the chemotherapy drug methotrexate (MTX). It serves as a key degradation product and a detectable analyte in various analytical methods. [, , ] For instance, MTX can be oxidized to 2,4-Diaminopteridine-6-carboxylic acid, a highly fluorescent compound, allowing for sensitive detection in biological samples like human urine and plasma. [, , ] This conversion is particularly useful for high-pressure liquid chromatography (HPLC) analysis with fluorescence detection, enabling the quantification of MTX at low concentrations. []

Q2: Can you elaborate on the analytical methods employed for determining 2,4-Diaminopteridine-6-carboxylic acid and its relevance to Methotrexate analysis?

A2: Several analytical techniques utilize the unique properties of 2,4-Diaminopteridine-6-carboxylic acid for analysis, particularly in the context of Methotrexate:

  • High-Performance Liquid Chromatography (HPLC): Coupled with fluorescence detection, HPLC is widely used to quantify Methotrexate in biological samples. The method relies on oxidizing Methotrexate to the highly fluorescent 2,4-Diaminopteridine-6-carboxylic acid, which is then separated and detected. []
  • Flow-Injection Electrochemical Oxidation Fluorimetry: This technique exploits the electrochemical oxidation of Methotrexate to 2,4-Diaminopteridine-6-carboxylic acid. The resulting fluorescence intensity is directly proportional to the Methotrexate concentration, enabling sensitive detection in samples like human urine. []
  • Densitometry: Thin-layer chromatography (TLC) coupled with densitometric detection allows for identifying and quantifying 2,4-Diaminopteridine-6-carboxylic acid as an impurity in Methotrexate preparations. This method offers a direct and repeatable approach for quality control purposes. []

Q3: How is 2,4-Diaminopteridine-6-carboxylic acid synthesized, and are there alternative methods?

A: 2,4-Diaminopteridine-6-carboxylic acid can be efficiently synthesized by oxidizing its corresponding 6-(2-furyl)-substituted pteridine precursor using potassium permanganate. [] This method offers a more practical alternative to traditional approaches. While other oxidizing agents have been explored, potassium permanganate remains a preferred choice for this specific synthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.